molecular formula C9H10N2O B13035872 2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazole

2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazole

Cat. No.: B13035872
M. Wt: 162.19 g/mol
InChI Key: CICMFNAWLPZRDN-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound characterized by the presence of a thiadiazole ring substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxy-5-(trifluoromethyl)aniline with thiocarbonyl diimidazole, followed by cyclization to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Substituted thiadiazoles with various functional groups.

Scientific Research Applications

2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with biological membranes and targets.

Comparison with Similar Compounds

  • 2-Methoxy-5-(trifluoromethyl)aniline
  • 2-Methoxy-5-(trifluoromethyl)benzaldehyde
  • 2-Methoxy-5-(trifluoromethyl)phenylboronic acid

Comparison: Compared to these similar compounds, 2-Methoxy-5-(trifluoromethyl)-1,3,4-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The thiadiazole ring enhances its stability and reactivity, making it more suitable for certain applications, such as in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1,8-naphthyridin-4-one

InChI

InChI=1S/C9H10N2O/c1-11-6-4-8(12)7-3-2-5-10-9(7)11/h2-3,5H,4,6H2,1H3

InChI Key

CICMFNAWLPZRDN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C2=C1N=CC=C2

Origin of Product

United States

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